molecular formula C6H14N2O4 B1265628 Butylhydrazine oxalate CAS No. 6629-62-5

Butylhydrazine oxalate

Cat. No.: B1265628
CAS No.: 6629-62-5
M. Wt: 178.19 g/mol
InChI Key: WXOBLSRQYOWIBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Butylhydrazine oxalate can be synthesized through the reaction of butylamine with oxalic acid. The reaction typically involves mixing equimolar amounts of butylamine and oxalic acid in a suitable solvent, such as water or ethanol, and then allowing the mixture to crystallize . The reaction conditions usually include maintaining a temperature range of 160-165°C to ensure proper crystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where butylamine and oxalic acid are mixed under controlled conditions. The resulting mixture is then subjected to crystallization, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Butylhydrazine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butylhydrazine oxalate is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of butylhydrazine oxalate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form coordination complexes with metal ions, which can influence its reactivity and biological activity . The pathways involved include the formation of hydrazone and hydrazide derivatives, which are key intermediates in many chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methylhydrazine oxalate
  • Ethylhydrazine oxalate
  • Propylhydrazine oxalate

Comparison

Butylhydrazine oxalate is unique due to its butyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. For instance, the butyl group increases the hydrophobicity and alters the solubility profile of the compound . Additionally, the reactivity of this compound in substitution reactions can differ from that of its shorter-chain analogs due to steric and electronic effects .

Properties

IUPAC Name

butylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOBLSRQYOWIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961115
Record name Oxalic acid--butylhydrazine (1/1)
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40711-41-9, 6629-62-5
Record name Hydrazine, butyl-, ethanedioate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40711-41-9
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Record name Hydrazine, butyl-, ethanedioate (1:1)
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Record name Butylhydrazine oxalate
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Record name Hydrazine, butyl-, ethanedioate
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Record name Hydrazine, oxalate (1:1)
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Record name Oxalic acid--butylhydrazine (1/1)
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Record name Butylhydrazine oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the mutagenicity of butylhydrazine oxalate evaluated in the study?

A1: The researchers investigated the mutagenic potential of this compound using the Ames test, a widely employed bacterial assay. This test utilizes specific strains of Salmonella typhimurium bacteria, namely TA98, TA100, and TA1537, to detect mutations induced by chemical compounds []. The assay was conducted both in the presence and absence of S-9 Mix, a metabolic activation system, to simulate how the compound might be metabolized in mammals and potentially become mutagenic.

Q2: What were the findings regarding the mutagenicity of this compound?

A2: The study identified this compound as a mutagenic compound. It specifically induced mutations in the Salmonella typhimurium strain TA100, both with and without the S-9 Mix []. This finding suggests that this compound possesses inherent mutagenic properties, capable of directly causing DNA damage that can lead to mutations.

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